molecular formula C24H20N2S2 B14259801 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine CAS No. 157798-39-5

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine

Cat. No.: B14259801
CAS No.: 157798-39-5
M. Wt: 400.6 g/mol
InChI Key: MOKSWAAFRFZKSW-UHFFFAOYSA-N
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Description

2,2’-Bis(2-pyridylmethylthio)biphenyl is an organic compound that features a biphenyl core with two pyridylmethylthio groups attached at the 2,2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(2-pyridylmethylthio)biphenyl typically involves the coupling of biphenyl derivatives with pyridylmethylthio groups. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general procedure involves the use of palladium catalysts and boron reagents under specific conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for 2,2’-Bis(2-pyridylmethylthio)biphenyl are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(2-pyridylmethylthio)biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to thioethers.

    Substitution: The biphenyl core and pyridyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl or pyridyl rings.

Scientific Research Applications

2,2’-Bis(2-pyridylmethylthio)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Bis(2-pyridylmethylthio)biphenyl exerts its effects involves its ability to coordinate with metal ions and participate in redox reactions. The pyridylmethylthio groups can act as ligands, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Bis(2-pyridylmethylthio)biphenyl is unique due to the presence of both biphenyl and pyridylmethylthio groups, which provide distinct electronic and steric properties. This makes it a versatile compound for various applications in catalysis, materials science, and biological studies.

Properties

CAS No.

157798-39-5

Molecular Formula

C24H20N2S2

Molecular Weight

400.6 g/mol

IUPAC Name

2-[[2-[2-(pyridin-2-ylmethylsulfanyl)phenyl]phenyl]sulfanylmethyl]pyridine

InChI

InChI=1S/C24H20N2S2/c1-3-13-23(27-17-19-9-5-7-15-25-19)21(11-1)22-12-2-4-14-24(22)28-18-20-10-6-8-16-26-20/h1-16H,17-18H2

InChI Key

MOKSWAAFRFZKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2SCC3=CC=CC=N3)SCC4=CC=CC=N4

Origin of Product

United States

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